VH032-PEG5-C6-Cl

PROTAC Targeted protein degradation VHL E3 ligase

Standard VHL-PEG5-chloroalkane conjugates with mismatched linker lengths or terminal groups fail to replicate published degradation data. VH032-PEG5-C6-Cl is the prototypical HaloPROTAC 2 with empirical validation. - ~70% degradation of GFP-HaloTag7 in HEK293 cells (2.5 μM, 24h) - 21-atom PEG5 linker; covalent C6-chloroalkane for HaloTag7 - ≥98% purity, batch CoA available, stable DMSO stock (270 mg/mL) - Commercial supply from multiple vendors ensures reproducibility

Molecular Formula C38H59ClN4O9S
Molecular Weight 783.4 g/mol
Cat. No. B15621707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVH032-PEG5-C6-Cl
Molecular FormulaC38H59ClN4O9S
Molecular Weight783.4 g/mol
Structural Identifiers
InChIInChI=1S/C38H59ClN4O9S/c1-28-34(53-27-41-28)30-11-9-29(10-12-30)24-40-36(46)32-23-31(44)25-43(32)37(47)35(38(2,3)4)42-33(45)26-52-22-21-51-20-19-50-18-17-49-16-15-48-14-8-6-5-7-13-39/h9-12,27,31-32,35,44H,5-8,13-26H2,1-4H3,(H,40,46)(H,42,45)/t31-,32+,35-/m1/s1
InChIKeyADYHVGXLTSRLTE-MEEYNGGZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VH032-PEG5-C6-Cl Overview


VH032-PEG5-C6-Cl (HaloPROTAC 2; CAS 1799506-06-1) is a heterobifunctional E3 ligase ligand–linker conjugate comprising the von Hippel–Lindau (VHL)-recruiting ligand VH032, a five-unit polyethylene glycol (PEG5) linker, and a terminal C6-chloroalkane chain [1]. The compound serves as a pre-assembled PROTAC intermediate specifically designed to covalently engage HaloTag7 fusion proteins via its chloroalkane moiety while simultaneously recruiting the VHL E3 ubiquitin ligase, thereby inducing ubiquitination and proteasomal degradation of the HaloTag-fused protein of interest . With a molecular weight of 783.41 g/mol, a molecular formula of C₃₈H₅₉ClN₄O₉S, and a 21-atom linker span, VH032-PEG5-C6-Cl represents a structurally defined, commercially available tool for targeted protein degradation research .

VH032-PEG5-C6-Cl Linker Specificity


PROTAC linker length and terminal functional group identity are not interchangeable parameters; they dictate ternary complex formation geometry, degradation efficiency, and target engagement mechanism [1]. The seminal HaloPROTAC study by Buckley et al. demonstrated that substituting the PEG5 linker of HaloPROTAC 2 with a shorter linker (HaloPROTAC 1) reduced GFP-HaloTag7 degradation from approximately 70% to below 20% at the same 2.5 μM concentration, while excessively long linkers introduced concentration-dependent auto-inhibition [2]. Furthermore, the C6-chloroalkane terminus of VH032-PEG5-C6-Cl is mechanistically non-replaceable: it forms a covalent bond with the HaloTag7 dehalogenase domain, a property absent in carboxyl-, amine-, or alkyne-terminated VH032-PEG conjugates that are instead designed for amide coupling or click chemistry [3]. These structure–activity constraints mean that generic substitution based solely on the VH032 ligand core—without matching linker length, terminal chemistry, and validated degradation data—will produce quantitatively and mechanistically divergent outcomes.

VH032-PEG5-C6-Cl Differentiation Evidence


Head-to-Head Degradation Efficacy

In the foundational HaloPROTAC study, VH032-PEG5-C6-Cl (HaloPROTAC 2) and its shorter-linker analog HaloPROTAC 1 were synthesized and tested side-by-side in the same assay system [1]. After 24-hour treatment of HEK 293 cells stably expressing GFP-HaloTag7, VH032-PEG5-C6-Cl at 2.5 μM achieved approximately 70% degradation of the fusion protein, whereas HaloPROTAC 1 at the identical 2.5 μM concentration and treatment duration induced less than 20% degradation [2]. Degradation was quantified by flow cytometry measuring changes in mean GFP fluorescence intensity, providing a sensitive and reproducible readout superior to immunoblotting for quantitative comparison [3].

PROTAC Targeted protein degradation VHL E3 ligase

PEG5 Linker Length Threshold

Beyond the direct HaloPROTAC 1 vs. 2 comparison, the Buckley et al. study systematically evaluated a panel of HaloPROTACs with varying linker lengths using the same Degradation Inducing Moiety A (acyl amine linkage) [1]. Compounds with shorter linkers than HaloPROTAC 2—specifically HaloPROTAC 5, 6, and 7—all exhibited less than 20% degradation of GFP-HaloTag7, confirming that linker lengths below the PEG5 threshold result in negligible activity due to steric hindrance preventing simultaneous engagement of both HaloTag7 and VHL [2]. Conversely, HaloPROTAC 4 and HaloPROTAC 8, which contain longer linkers, achieved significant knockdown but exhibited pronounced auto-inhibition (hook effect) at higher concentrations—a phenomenon not prominently observed with HaloPROTAC 2 at its effective concentration range [3]. This positions PEG5 as an empirically validated 'minimum effective length' that balances degradation potency with a reduced propensity for the hook effect relative to longer-linker variants.

Linker SAR PROTAC design Ternary complex

Covalent HaloTag Binding Specificity

The terminal C6-chloroalkane of VH032-PEG5-C6-Cl is not an arbitrary substituent; it is the structural element that enables covalent, irreversible binding to the HaloTag7 dehalogenase domain via nucleophilic substitution at the active-site aspartate residue [1]. This covalent engagement mechanism is fundamentally distinct from that of VH032-PEG5-COOH (CAS 2172820-14-1) or VH032-PEG5-NH₂, which terminate in carboxyl or amine groups designed for reversible non-covalent conjugation chemistry (amide bond formation or NHS-ester coupling) to target-protein ligands . As a class-level distinction, chloroalkane-terminated VHL conjugates function as pre-formed HaloPROTAC degraders that directly induce degradation of HaloTag-fused proteins without requiring additional synthetic elaboration, whereas carboxyl/amine-terminated analogs are intermediates that must be further conjugated to a target-protein ligand before they can function as PROTACs [2]. Attempting to use a carboxyl-terminated VH032-PEG5 conjugate in a HaloTag degradation assay would yield no activity because the covalent HaloTag engagement handle is absent.

HaloTag Chloroalkane Covalent ligand

Physicochemical Benchmarking vs. PEG6-C4 Analog

Among commercially available VHL-based HaloPROTAC building blocks with chloroalkane termini, VH032-PEG6-C4-Cl (CAS 1835705-59-3) is the closest structural analog to VH032-PEG5-C6-Cl, differing in both PEG unit count (6 vs. 5) and chloroalkyl chain length (C4 vs. C6) [1]. These structural variations produce measurable differences in physicochemical properties: VH032-PEG6-C4-Cl has a molecular weight of 827.47 g/mol versus 783.41 g/mol for VH032-PEG5-C6-Cl, representing an increase of 44.06 g/mol (5.6%) . The additional PEG unit in VH032-PEG6-C4-Cl increases the number of hydrogen bond acceptors (from 11 to 12) and rotatable bonds (from 27 to 30), both of which are known to negatively correlate with passive membrane permeability [2]. Conversely, the longer C6 alkyl chain in VH032-PEG5-C6-Cl contributes to a higher calculated LogP (3.6) versus the expected lower LogP for the C4 analog, which may favor membrane partitioning . These differences are relevant for applications where cellular permeability is a critical parameter.

Physicochemical properties PROTAC linker design Drug-likeness

DMSO Solubility Profile

Consistent solubility data across multiple independent vendors demonstrates that VH032-PEG5-C6-Cl achieves a DMSO solubility of 270 mg/mL (344.65 mM) with ultrasonic assistance, and ethanol solubility of 100 mg/mL (127.65 mM) [1]. This high DMSO solubility enables preparation of concentrated stock solutions (e.g., 10–50 mM) suitable for cell-based degradation assays with final DMSO concentrations maintained at or below 0.1%, minimizing solvent-related cytotoxicity [2]. By comparison, the structurally related VH032-PEG6-C4-Cl is reported with solubility data limited to qualitative descriptions, while the shorter PEG conjugates such as VH032-PEG3-NH₂ (MW 619.77) have lower molecular weight but lack the chloroalkane functionality and thus serve different application purposes [3]. The PEG5 linker length in VH032-PEG5-C6-Cl provides a balance between aqueous solubility conferred by the polyethylene glycol segment and the lipophilicity contributed by the C6 alkyl chain, resulting in workable solubility in both polar aprotic (DMSO) and protic (ethanol) solvents useful for diverse experimental workflows.

Solubility Formulation In vitro assay

VH032-PEG5-C6-Cl Applications


HaloTag7 Fusion Protein Knockdown

VH032-PEG5-C6-Cl is the prototypical reagent for chemically induced degradation of HaloTag7-fusion proteins in live cells. As demonstrated by Buckley et al., treatment of HEK 293 cells stably expressing GFP-HaloTag7 with 2.5 μM VH032-PEG5-C6-Cl for 24 hours results in approximately 70% degradation of the fusion protein, quantified by flow cytometry [1]. This degradation is VHL-dependent, as confirmed by competition experiments with excess VHL ligand . For researchers who have generated HaloTag7 knock-in cell lines or transiently express HaloTag7-fused targets, VH032-PEG5-C6-Cl provides a genetically encodable, titratable protein depletion strategy that avoids the off-target effects associated with siRNA or CRISPR approaches, and achieves temporal control superior to genetic knockdown methods. The validated 2.5 μM working concentration enables straightforward experimental design with a known active dose.

Linker Design Benchmarking

For medicinal chemistry groups developing novel PROTAC linkers or VHL-recruiting degradation moieties, VH032-PEG5-C6-Cl serves as a structurally defined, commercially available reference compound with published quantitative degradation data [1]. Its PEG5 linker length (21-atom span) has been empirically validated as the minimum effective length for the acyl amine linkage position, with both shorter and longer linkers showing inferior degradation profiles . New linker designs can be benchmarked against VH032-PEG5-C6-Cl's established performance metrics (approximately 70% degradation at 2.5 μM in the HEK293 GFP-HaloTag7 flow cytometry assay), enabling direct quantitative comparison of linker length, composition, or attachment chemistry innovations . This reduces the need for de novo synthesis of control compounds and accelerates structure–activity relationship studies.

HaloTag-Based Modular PROTAC Assembly

The C6-chloroalkane terminus of VH032-PEG5-C6-Cl provides a covalent HaloTag7 anchoring mechanism that can be exploited for modular PROTAC assembly strategies distinct from traditional amide-coupling approaches [1]. Unlike VH032-PEG5-COOH, which requires chemical conjugation to a target-protein ligand, VH032-PEG5-C6-Cl directly and covalently binds to HaloTag7-fused target proteins in living cells . This property is particularly valuable for: (a) validating whether a target protein is susceptible to VHL-mediated degradation without first synthesizing a target-specific PROTAC; (b) establishing degradation assay protocols and positive controls using HaloTag7-fused targets; and (c) creating HaloTag-dependent degradation systems where the chloroalkane–VHL conjugate serves as a universal degrader for any HaloTag7-fused protein of interest . This 'plug-and-play' capability reduces synthetic burden during early-stage target validation.

High-Purity Sourcing for Reproducible Studies

For multi-institutional research consortia or industrial drug discovery programs requiring batch-to-batch reproducibility, VH032-PEG5-C6-Cl is commercially available from multiple reputable vendors at purity levels of ≥98% to ≥99.93% [1]. The compound's well-defined physicochemical properties (MW 783.41, LogP 3.6, DMSO solubility 270 mg/mL) enable consistent stock solution preparation across different laboratory sites . Certificate of Analysis (CoA) documentation is routinely provided, and recommended storage conditions (−20°C for powder, −80°C for solutions, protected from light) are standardized across suppliers . This level of quality control documentation and inter-vendor consistency reduces the risk of experimental variability arising from compound degradation, impurity profiles, or incorrect handling—factors that are particularly critical when degradation potency differences between linker analogs can span orders of magnitude.

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